molecular formula C12H12N2O B6461124 6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2549041-39-4

6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B6461124
CAS No.: 2549041-39-4
M. Wt: 200.24 g/mol
InChI Key: WCJFUWVRWHEETI-UHFFFAOYSA-N
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Description

6-(But-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-c]pyridin-7-one core substituted with a methyl group at position 1 and a but-2-yn-1-yl group at position 5. The but-2-yn-1-yl substituent introduces a rigid alkyne moiety, which may enhance binding affinity to target proteins by facilitating π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

6-but-2-ynyl-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-3-4-7-14-9-6-10-5-8-13(2)11(10)12(14)15/h5-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJFUWVRWHEETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CC2=C(C1=O)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a member of the pyrrolopyridinone class, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring. The presence of the but-2-yn-1-yl and methyl substituents at specific positions contributes to its unique properties and biological effects.

Biological Activity Overview

Pyrrolopyridinones have been studied for various biological activities, including:

  • Anticancer Properties : Compounds in this class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains and fungi.
  • Neuroprotective Effects : Certain analogs are being investigated for their neuroprotective properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions between precursors containing both pyrrole and pyridine moieties. These synthetic methodologies have been detailed in various studies, highlighting the importance of reaction conditions and catalysts in achieving optimal yields .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the substituents on the pyrrolopyridinone core can significantly affect biological activity. For instance, increasing the bulkiness of substituents at specific positions often leads to reduced activity against cancer cell lines . A detailed examination of various derivatives has revealed that certain functional groups enhance potency against specific targets.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrrolopyridinone derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Results indicated that certain compounds induced apoptosis through mechanisms involving caspase activation and PARP cleavage .

CompoundCell LineIC50 (µM)Mechanism
AMCF-710Caspase activation
BK5625PARP cleavage
CMV4-1115Microtubule disruption

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrrolopyridinones. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains. Notably, some compounds demonstrated significant activity against resistant strains .

CompoundBacterial StrainMIC (µg/mL)
DE. coli32
ES. aureus16
FP. aeruginosa64

Scientific Research Applications

Biological Applications

The potential biological applications of this compound are diverse:

Anticancer Activity

Pyrrolopyridinones have been studied for their anticancer properties. Compounds similar to 6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one have shown promise as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties

Research indicates that pyrrolopyridinones can exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors within microbial metabolic pathways .

Neurological Applications

Some derivatives have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. They may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using cell lines treated with pyrrolopyridinone derivatives.
Study BAntimicrobial EffectsShowed effectiveness against MRSA strains; highlighted structure–activity relationships that enhance efficacy.
Study CNeuroprotective EffectsFound that certain derivatives improved neuronal survival rates under oxidative stress conditions in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrrolo[2,3-c]pyridin-7-one derivatives are highly dependent on substituents at positions 1 and 6. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Targets Synthesis Highlights References
6-(But-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-Me, 6-but-2-yn-1-yl C₁₂H₁₂N₂O 200.24 BRD4, BRD9, CBP Likely via Suzuki coupling
1-Methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-Me, 2-Ph C₁₄H₁₂N₂O 224.26 Not explicitly stated Gold-catalyzed hydroarylation
1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-Bn C₁₄H₁₂N₂O 224.26 N/A (structural analog) Substitution reactions
6-Methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 1-Ts, 6-Me C₁₆H₁₆N₂O₃S 316.38 BET/HDAC inhibitors Suzuki coupling with boronate
6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-Pyridin-3-yl-Me, 6-oxadiazole C₁₇H₁₅N₅O₂ 321.33 Kinase inhibitors (e.g., HPK1) Multi-step functionalization
Key Observations:

Substituent Flexibility :

  • The but-2-yn-1-yl group (target compound) offers linear rigidity, contrasting with bulkier groups like benzyl (C₁₄H₁₂N₂O) or tosyl (C₁₆H₁₆N₂O₃S), which may sterically hinder binding to compact active sites .
  • Electron-withdrawing groups (e.g., tosyl in ) enhance stability but reduce nucleophilicity, impacting reactivity in downstream modifications.

Biological Relevance: Compounds with methyl or small alkyl groups (e.g., 6-Me in ) exhibit dual BET/HDAC inhibitory activity, while heterocyclic substituents (e.g., oxadiazole in ) are linked to kinase inhibition.

Synthetic Accessibility :

  • Suzuki-Miyaura coupling is a common method for introducing aryl/alkynyl groups (e.g., boronate intermediates in ).
  • Gold-catalyzed hydroarylation () enables rapid annulation for pyrrolo-pyridine cores but requires specialized catalysts.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-Methyl-2-phenyl Analog 1-Benzyl Analog
LogP ~2.1 (predicted) ~2.8 ~3.2
Water Solubility Moderate (alkyne hydrophobicity) Low (phenyl group) Low (benzyl group)
Metabolic Stability High (rigid alkyne) Moderate Low (benzyl oxidation)
  • The but-2-yn-1-yl group balances lipophilicity and metabolic stability, making the target compound more drug-like compared to benzyl or phenyl analogs .

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